molecular formula C5H7NOS B024757 (1S)-1-(1,3-thiazol-2-yl)ethan-1-ol CAS No. 104863-49-2

(1S)-1-(1,3-thiazol-2-yl)ethan-1-ol

Cat. No.: B024757
CAS No.: 104863-49-2
M. Wt: 129.18 g/mol
InChI Key: YTYLXXDUJXUJJJ-BYPYZUCNSA-N
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Description

(1S)-1-(1,3-thiazol-2-yl)ethan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C5H7NOS and its molecular weight is 129.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imaging and Diagnostics

  • Radiochemistry and Imaging: The compound 11C-PBB3, which incorporates the thiazol-2-yl group, is used as a PET probe for imaging tau pathology in the human brain. The study detailed the radiosynthesis, quality control, and photoisomerization of 11C-PBB3, highlighting its clinical utility in neuroimaging (Hashimoto et al., 2014).

Medicinal Chemistry and Drug Design

  • Hepatoprotective Agents: Bis(isoxazol-4-ylmethylsulfanyl)alkanes, possessing structural analogs of the SAM drug, were synthesized and evaluated as hepatoprotective agents. The study presented a novel synthesis method and examined the complexation and hepatoprotective properties of these compounds (Akhmetova et al., 2018).
  • Anti-inflammatory Agents: A series of thiazolyl/oxazolyl formazanyl indoles were synthesized and assessed for anti-inflammatory activity. The study explored the structure-activity relationship, offering insights into the therapeutic potential of these compounds (Singh et al., 2008).

Neuroprotection and Cognitive Enhancement

  • Anti-Parkinsonian Agents: The study on 3-alkyl/aryl-8-(furan-2-yl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thiones revealed their potential as anti-Parkinsonian and neuroprotective agents. The compounds were effective against neuroleptic-induced catalepsy and oxidative stress in mice, with no violation of Lipinski's rule of five, indicating promise for treating Parkinson's disease (Azam et al., 2010).
  • Cognitive Enhancement: The cognitive enhancer T-588, structurally related to thiazol-2-yl compounds, was shown to alleviate place learning deficits in rats with hippocampal damage. Despite the absence of histological protective effects, T-588 improved task performance, suggesting enhancement of residual cognitive functions (Nakada et al., 2001).

Properties

IUPAC Name

(1S)-1-(1,3-thiazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-4(7)5-6-2-3-8-5/h2-4,7H,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYLXXDUJXUJJJ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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